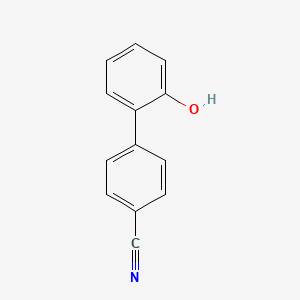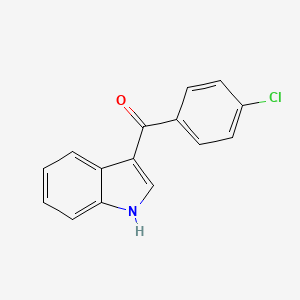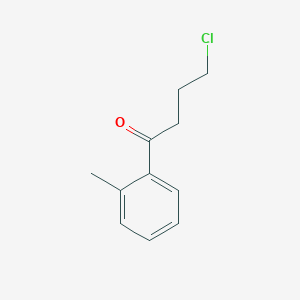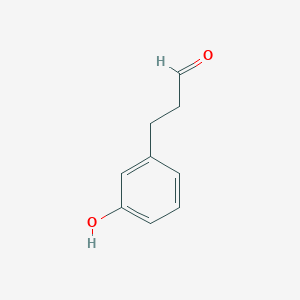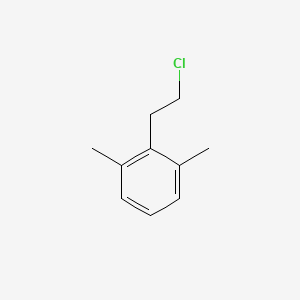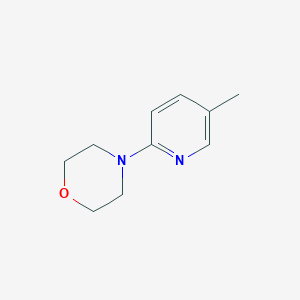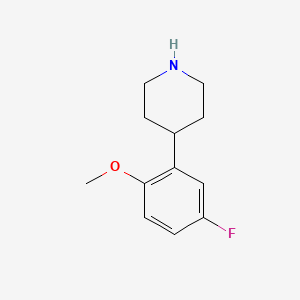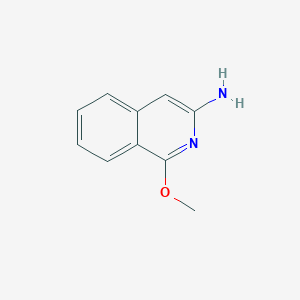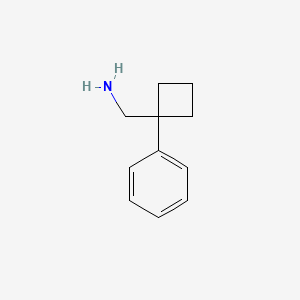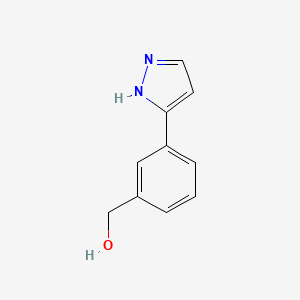
(3-(1H-Pyrazol-3-yl)phenyl)methanol
Übersicht
Beschreibung
(3-(1H-pyrazol-3-yl)phenyl)methanol: is an organic compound with the molecular formula C10H10N2O It consists of a phenyl ring substituted with a methanol group and a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: (3-(1H-pyrazol-3-yl)phenyl)methanol is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.
Medicine: Potential applications in medicine include the development of new drugs. The pyrazole ring is a common pharmacophore in many biologically active compounds, and this compound could serve as a lead compound for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers and other advanced materials.
Wirkmechanismus
Target of Action
It has been suggested that the compound may have antipromastigote activity, indicating potential interaction with parasitic targets .
Mode of Action
A molecular simulation study suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
The compound’s potential antipromastigote activity suggests it may interfere with the biological processes of parasites .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (3-(1H-pyrazol-3-yl)phenyl)methanol is currently unavailable
Result of Action
It has been suggested that the compound may exhibit antipromastigote activity , indicating potential anti-parasitic effects.
Biochemische Analyse
Biochemical Properties
They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact on the biological activities of targets bearing a pyrazole moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1H-pyrazol-3-yl)phenyl)methanol typically involves the reaction of a pyrazole derivative with a benzyl halide under basic conditions. One common method includes the use of sodium hydride as a base and dimethylformamide as a solvent. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (3-(1H-pyrazol-3-yl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed:
Oxidation: (3-(1H-pyrazol-3-yl)phenyl)aldehyde or (3-(1H-pyrazol-3-yl)phenyl)carboxylic acid.
Reduction: (3-(1H-pyrazol-3-yl)phenyl)methane.
Substitution: (3-(1H-pyrazol-3-yl)phenyl)chloride.
Vergleich Mit ähnlichen Verbindungen
- (3-(1H-pyrazol-1-yl)phenyl)methanol
- (5-phenyl-1H-pyrazol-3-yl)methanol
- (4-(1H-pyrazol-3-yl)phenyl)methanol
Uniqueness: (3-(1H-pyrazol-3-yl)phenyl)methanol is unique due to the position of the pyrazole ring on the phenyl group. This specific arrangement can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Eigenschaften
IUPAC Name |
[3-(1H-pyrazol-5-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-8-2-1-3-9(6-8)10-4-5-11-12-10/h1-6,13H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAULQMGAUBSDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571494 | |
| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197093-23-5 | |
| Record name | [3-(1H-Pyrazol-5-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


